1-(3-Methoxyphenyl)ethane-1-thiol
CAS No.: 1092300-41-8
Cat. No.: VC2795250
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092300-41-8 |
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Molecular Formula | C9H12OS |
Molecular Weight | 168.26 g/mol |
IUPAC Name | 1-(3-methoxyphenyl)ethanethiol |
Standard InChI | InChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3 |
Standard InChI Key | STDOSWORAKPUTD-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)OC)S |
Canonical SMILES | CC(C1=CC(=CC=C1)OC)S |
Introduction
Chemical Identity and Structure
1-(3-Methoxyphenyl)ethane-1-thiol (C₉H₁₂OS) is characterized by a phenyl ring with a methoxy group at the meta position and an ethane-1-thiol moiety attached directly to the phenyl ring. The compound has a molecular weight of 168.26 g/mol . Its structural features include:
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Molecular Formula: C₉H₁₂OS
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Structural Components:
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A phenyl ring core
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A methoxy (-OCH₃) group at the meta (3-) position
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An ethane-1-thiol (-CH(CH₃)SH) group at position 1 of the phenyl ring
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The compound represents an important class of aryl thiols with numerous potential applications due to the combination of the aromatic system, the electron-donating methoxy group, and the reactive thiol functionality.
Physical and Chemical Properties
Physical Properties
The physical properties of 1-(3-Methoxyphenyl)ethane-1-thiol are crucial for understanding its behavior in various chemical environments. Based on available data and structural analogs, the following properties are notable:
Chemical Properties
The chemical properties of 1-(3-Methoxyphenyl)ethane-1-thiol are influenced by both the thiol group and the methoxy-substituted aromatic ring:
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Thiol Reactivity: The thiol (-SH) group serves as a nucleophilic center, readily participating in various reactions including oxidation to form disulfides, addition to unsaturated systems, and metal coordination.
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Aromatic System: The aromatic ring facilitates electrophilic aromatic substitution reactions, with the methoxy group directing new substituents to the ortho and para positions.
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Methoxy Influence: The methoxy group acts as an electron-donating substituent, affecting the electron density distribution across the molecule and influencing both the aromatic ring reactivity and the thiol group acidity.
Chemical Reactions
Oxidation Reactions
Like other thiols, 1-(3-Methoxyphenyl)ethane-1-thiol is susceptible to oxidation reactions:
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Further Oxidation: More aggressive oxidizing agents can convert the thiol to sulfinic acids (RSO₂H) or sulfonic acids (RSO₃H).
Nucleophilic Reactions
The thiol group acts as a nucleophile in various reactions:
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Metal Coordination: Formation of metal-thiolate complexes with various metal ions, which could be relevant for its potential application as metallo-β-lactamase inhibitors (by analogy with other thiol compounds) .
Reactions Involving the Aromatic Ring
The methoxy-substituted aromatic ring can undergo various reactions:
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Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to ortho and para positions.
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Cleavage of the Methoxy Group: Under appropriate conditions, the methoxy group can be cleaved to form the corresponding phenol derivative .
Applications and Research Significance
Comparable Compounds and Their Applications
Examining analogous compounds provides insight into potential applications:
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1-(4-Methoxyphenyl)ethane-1-thiol: A positional isomer with the methoxy group at the para position instead of meta. This compound has been documented with CAS 13812354 and may share similar chemical properties and applications .
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2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol: A more complex derivative containing the 3-methoxyphenyl moiety connected to a piperazine ring and ethane-1-thiol group, suggesting potential applications in medicinal chemistry .
Analytical Characterization
Chromatographic Analysis
Chromatographic methods likely effective for analyzing 1-(3-Methoxyphenyl)ethane-1-thiol include:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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UV detection typically at wavelengths around 210-280 nm
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Gas Chromatography (GC):
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Potentially requiring derivatization of the thiol group
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Use of flame ionization detector (FID) or mass spectrometry detector (MS)
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